Methyl mandelate

Beschreibung

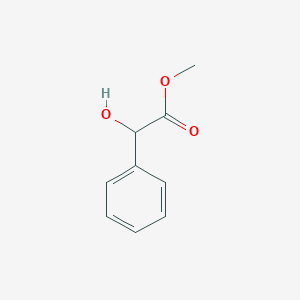

Structure

3D Structure

Eigenschaften

IUPAC Name |

methyl 2-hydroxy-2-phenylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-12-9(11)8(10)7-5-3-2-4-6-7/h2-6,8,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITATYELQCJRCCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30871907 | |

| Record name | Benzeneacetic acid, .alpha.-hydroxy-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30871907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4358-87-6, 771-90-4 | |

| Record name | (±)-Methyl mandelate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4358-87-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl mandelate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004358876 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl mandelate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6539 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzeneacetic acid, .alpha.-hydroxy-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzeneacetic acid, .alpha.-hydroxy-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30871907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl (±)-glycolate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.214 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methyl phenylglycolate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.127 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Reaction Mechanism and Optimization

The esterification proceeds via nucleophilic acyl substitution, where the hydroxyl group of mandelic acid reacts with methanol’s nucleophilic oxygen. Protonation of the carbonyl oxygen enhances electrophilicity, facilitating methanol attack. Key parameters include:

-

Molar ratio : A 5:1 excess of methanol to mandelic acid ensures high conversion rates.

-

Temperature : Reflux at 65–78°C accelerates reaction kinetics, completing the process in 6–8 hours.

-

Catalyst loading : 1–2 wt% sulfuric acid optimizes activity without promoting side reactions like dehydration.

Yields for this method historically ranged from 50% to 70%, limited by reversible equilibrium and competing hydrolysis. Continuous water removal via Dean-Stark apparatus improves yields to ~80% by shifting equilibrium.

One-Step Synthesis from Mandelonitrile

Patent EP0006539A1 introduces a novel one-step process converting mandelonitrile (benzaldehyde cyanohydrin) directly to this compound using methanol and hydrogen chloride.

Process Description

The reaction mechanism involves:

-

Hydrolysis : Mandelonitrile reacts with HCl to form mandelic acid hydrochloride.

-

Esterification : Simultaneous esterification with methanol yields this compound.

Critical Conditions:

-

HCl stoichiometry : 2–3 moles HCl per mole mandelonitrile suppresses byproducts like benzylic chlorides.

-

Temperature : 40–60°C balances reaction rate and selectivity.

-

Alcohol excess : Methanol acts as both reactant and solvent, ensuring >90% conversion.

This method achieves yields exceeding 90%, outperforming traditional esterification by avoiding equilibrium limitations. Industrial adoption favors its scalability and reduced purification needs.

Grignard Reagent-Mediated Synthesis

Patent CN102718654A details a multi-step approach for substituted methyl mandelates, adaptable to the parent compound through modified reagents.

Synthetic Pathway

-

Grignard reagent formation : Cyclopentyl chloride reacts with magnesium in tetrahydrofuran (THF) to generate cyclopentylmagnesium chloride.

-

Nucleophilic addition : The Grignard reagent attacks methyl benzoylformate, forming a tertiary alcohol intermediate.

-

Hydrolysis and esterification : Acidic workup and methanol treatment yield the final ester.

Performance Metrics:

-

Yield : 53% in the esterification step due to steric hindrance in substituted derivatives.

-

Solvent system : THF enhances reagent solubility but requires anhydrous conditions.

While optimized for cyclopentyl derivatives, replacing cyclopentyl chloride with benzyl chloride could theoretically produce this compound, though this remains unexplored in the literature.

Comparative Analysis of Methods

| Method | Yield | Temperature | Catalyst | Scalability |

|---|---|---|---|---|

| Acid-catalyzed esterification | 70–80% | 65–78°C | H₂SO₄ | Moderate |

| One-step (mandelonitrile) | >90% | 40–60°C | HCl | High |

| Grignard-mediated | 53%* | 20–25°C | None | Low |

*Yield specific to cyclopentyl derivative; parent compound yields unverified.

The one-step process offers superior efficiency and yield, while Grignard methods enable structural diversification at the cost of complexity. Traditional esterification remains relevant for small-scale enantiopure synthesis despite lower yields .

Analyse Chemischer Reaktionen

Arten von Reaktionen

OSM-S-336 kann verschiedene Arten von chemischen Reaktionen eingehen, darunter:

Oxidation: Diese Reaktion beinhaltet den Verlust von Elektronen und kann durch Oxidationsmittel gefördert werden.

Reduktion: Diese Reaktion beinhaltet den Gewinn von Elektronen und kann durch Reduktionsmittel gefördert werden.

Substitution: Diese Reaktion beinhaltet den Ersatz eines Atoms oder einer Atomgruppe durch ein anderes.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Häufige Reduktionsmittel sind Lithiumaluminiumhydrid und Natriumborhydrid.

Substitution: Häufige Reagenzien sind Halogene und Nukleophile unter verschiedenen Bedingungen.

Hauptsächlich gebildete Produkte

Die hauptsächlich aus diesen Reaktionen gebildeten Produkte hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Zum Beispiel kann Oxidation zu Sulfoxiden oder Sulfonen führen, während Reduktion zu Aminen oder Alkoholen führen kann.

Wissenschaftliche Forschungsanwendungen

Chemical Applications

Chiral Building Block:

Methyl mandelate is predominantly used as a chiral building block in the synthesis of enantiomerically pure compounds. Its chirality makes it valuable in asymmetric synthesis, where it serves as a precursor for the production of pharmaceuticals and agrochemicals. The compound's ability to facilitate chiral recognition is crucial for developing new drugs with specific biological activities.

Synthesis of Fine Chemicals:

In addition to pharmaceuticals, this compound is utilized in synthesizing fine chemicals, flavors, and fragrances. Its role in catalysis is particularly noteworthy, as it can enhance reaction selectivity and yield through its chiral nature.

Biological Applications

Enzyme Kinetics Studies:

this compound plays a significant role in studying enzyme kinetics and mechanisms. It is often used in experiments to resolve racemic mixtures, allowing researchers to understand the dynamics of enzyme-substrate interactions better. This application is vital for drug development and metabolic engineering.

Antibacterial Activity:

Methenamine mandelate, a derivative of this compound, has been identified as a urinary antibacterial agent that converts to formaldehyde under acidic conditions. This property has led to the development of pH-sensitive nanoparticles that enhance the delivery of methenamine mandelate for cancer treatment by inducing DNA damage in cancer cells through localized formaldehyde release .

Medical Applications

Pharmaceutical Intermediate:

this compound serves as an intermediate in synthesizing various pharmaceuticals, including antibiotics and anti-inflammatory drugs. Its chiral characteristics allow for the production of active pharmaceutical ingredients (APIs) with enhanced efficacy and reduced side effects.

Cancer Treatment Formulations:

Recent studies have demonstrated that methenamine mandelate can be co-loaded with sodium bicarbonate in nanoparticles to target cancer cells effectively. The acidic environment within lysosomes triggers the release of formaldehyde from methenamine mandelate, leading to apoptosis in cancer cells .

Industrial Applications

Production of Fine Chemicals:

In industrial settings, this compound is employed in producing fine chemicals used in cosmetics and food flavoring. Its pleasant aroma and flavor profile make it suitable for various applications in the fragrance industry.

Chiral Separation Techniques:

this compound is also utilized in developing chiral stationary phases for chromatographic separation techniques. These methods are essential for purifying enantiomers in pharmaceutical manufacturing processes .

Summary Table of Applications

| Application Area | Specific Uses | Notes |

|---|---|---|

| Chemistry | Chiral building block | Key for asymmetric synthesis |

| Synthesis of fine chemicals | Used in flavors and fragrances | |

| Biology | Enzyme kinetics studies | Important for understanding enzyme dynamics |

| Antibacterial activity | Methenamine mandelate as a urinary agent | |

| Medicine | Pharmaceutical intermediate | Used in antibiotics and anti-inflammatory drugs |

| Cancer treatment formulations | Enhances targeted delivery via nanoparticles | |

| Industry | Production of fine chemicals | Applications in cosmetics and food flavoring |

| Chiral separation techniques | Essential for pharmaceutical manufacturing |

Case Studies

-

Enantioselective Recognition:

Research has demonstrated the use of this compound derivatives for enantioselective recognition processes. A study highlighted the development of a magnetic chiral sorbent that effectively separated enantiomers from aqueous solutions using this compound derivatives as a model . -

Cancer Treatment Innovations:

In recent studies involving methenamine mandelate-loaded nanoparticles, researchers observed significant growth inhibition of MCF-7 xenograft tumors. The formulation showed promise as a novel approach to repurposing existing drugs for cancer therapy by leveraging their biochemical properties . -

Chirality Influence on Aggregation Patterns:

Investigations into the aggregation behavior of this compound revealed that chirality significantly influences its physical properties. This research contributes to understanding how molecular structure affects interactions within biological systems .

Wirkmechanismus

The exact mechanism of action of OSM-S-336 is not fully understood. it is believed to exert its effects by interacting with specific molecular targets within the malaria parasite. These interactions may disrupt essential biological processes, leading to the death of the parasite .

Vergleich Mit ähnlichen Verbindungen

Methyl Mandelate vs. Mandelic Acid

- Structural Differences : this compound replaces mandelic acid’s hydroxyl group with a methoxy group, altering solubility and reactivity.

- Spectroscopic Properties: ECD spectra of this compound and mandelic acid are nearly identical, but anisotropy spectra differ. This compound exhibits a major band at 230 nm and a minor band at 190 nm, whereas mandelic acid shows distinct band shifts due to hydrogen bonding . Computational models overestimate the intensity of this compound’s ECD band at 186 nm compared to experimental data, a discrepancy attributed to solvation effects .

This compound vs. Methyl Phenylacetate

- Enzymatic Activity :

- In lipase-mediated reactions, this compound shows substrate-specific activity. For example, MCI GEL®CHP20P-RML exhibits 8–12-fold higher activity with this compound than Lipozyme®RM-IM at pH 7–8.5. Conversely, methyl phenylacetate favors Lipozyme®RM-IM, which is 20–2000-fold more active at pH 5–8.5 .

- The aromatic structure of this compound enhances steric interactions with enzyme active sites, influencing activity pH dependence .

This compound vs. Ethyl Mandelate

This compound vs. Triacetin

- Biocatalyst Interactions :

- PEI-coated biocatalysts retain 92% activity with (S)-methyl mandelate but lose activity with triacetin due to pore size reduction (18.5 nm) hindering triacetin diffusion .

- CALB (lipase B) shows 30% higher activity for (R)-methyl mandelate than triacetin in phosphate buffer, attributed to substrate-specific mobility in the enzyme’s active site .

Enantiomeric Forms: (R)- vs. (S)-Methyl Mandelate

- Enzyme Specificity :

- CALB preferentially hydrolyzes (R)-methyl mandelate with an R/S activity ratio of 17 in phosphate buffer, dropping to 13 in Tris-HCl or HEPES .

- PEI modification of octyl-CALB increases (R)-methyl mandelate activity by 33% but decreases (S)-isomer activity by 15% , highlighting enantiomer-dependent effects .

This compound vs. Methyl Benzoylformate

- Reaction Pathways :

Key Research Findings

- pH-Dependent Activity : this compound’s enzymatic activity varies significantly with pH, outperforming aliphatic esters at alkaline conditions (pH 8.5) .

- Enantioselective Applications : Its high ee in chiral frameworks makes it superior to ethyl mandelate for enantiopure pharmaceutical synthesis .

- Computational Limitations : TDDFT models overestimate ECD intensities, emphasizing the need for experimental validation .

Biologische Aktivität

Methyl mandelate, a derivative of mandelic acid, has garnered attention for its biological activity and applications in various fields such as biochemistry, pharmacology, and environmental science. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and relevant case studies.

- Chemical Formula : C₉H₁₀O₃

- Molecular Weight : 166.17 g/mol

- CAS Number : 20698-91-3

This compound primarily interacts with specific enzymes in metabolic pathways. Its action is characterized by the following:

- Target Enzymes : The primary target is mandelate racemase, which facilitates the conversion of mandelic acid derivatives into other compounds. This compound binds to the active site of this enzyme, inducing conformational changes that enhance its catalytic activity.

- Biochemical Pathways : It plays a significant role in the metabolism of aromatic compounds. The compound is involved in pathways that convert mandelic acid derivatives into benzoylformate and subsequently into benzaldehyde and benzoate .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates its absorption, distribution, metabolism, and excretion (ADME) characteristics:

- Absorption : this compound is absorbed through various biological membranes due to its moderate lipophilicity.

- Distribution : It is distributed throughout the body and can accumulate in specific tissues depending on the presence of transport proteins.

- Metabolism : The compound undergoes enzymatic transformations primarily through oxidation and reduction reactions facilitated by dehydrogenases.

- Excretion : Metabolites are excreted via urine, where they may exert antibacterial effects due to their conversion to formaldehyde in acidic conditions .

Cellular Effects

Research has demonstrated that this compound influences several cellular processes:

- Cell Signaling : It modulates signaling pathways by affecting enzyme activities and gene expression related to metabolic processes.

- Gene Expression : The compound can interact with transcription factors, leading to alterations in the transcription of target genes involved in metabolism and cell growth.

Case Studies

- Cancer Treatment :

- Enzymatic Kinetic Resolution :

- Antimicrobial Activity :

Dosage Effects

The biological effects of this compound vary with dosage:

- Low Doses : Beneficial metabolic effects have been observed at lower concentrations.

- High Doses : Toxicity can manifest at elevated levels, leading to enzyme inhibition and disruption of cellular processes.

Environmental Impact

This compound's role extends beyond biological systems; it is also involved in environmental degradation processes:

Q & A

Q. What spectroscopic methods are effective for determining the enantiomeric excess (ee) of methyl mandelate, and what are their limitations?

Methodological Answer: Electronic Circular Dichroism (ECD) and anisotropy spectroscopy are widely used to determine ee. For this compound, the major ECD band at 230 nm correlates with enantiomeric composition, and anisotropy spectra provide complementary data. However, limitations include solvent-dependent shifts (e.g., water vs. hexafluoroisopropanol) and discrepancies in band intensity between experimental and computational spectra . Quantitative analysis requires calibration with known standards to account for solvent effects on transition energies.

Q. What experimental protocols are recommended for kinetic resolution studies of racemic this compound?

Methodological Answer: Enzymatic resolution using immobilized lipases (e.g., Burkholderia sp. GXU56) is effective. Key steps include:

- Screening lipases for enantioselectivity toward this compound.

- Optimizing immobilization (e.g., adsorption on hydrophobic supports) to enhance enzyme stability.

- Monitoring reaction progress via chiral HPLC or capillary electrophoresis to quantify (R)- and (S)-enantiomers . Note that reaction pH and temperature significantly impact resolution efficiency due to substrate solubility and enzyme activity.

Q. How does solvent choice impact the chiroptical properties and stability of this compound?

Methodological Answer: Solvents with high dielectric constants (e.g., water, ε = 78.35) induce solvatochromic shifts in ECD spectra. For this compound, hypsochromic shifts ≤3 nm are observed in hexafluoroisopropanol (ε = 16.70) compared to water. Stability studies should include pKa analysis (pKa = 12.19 in water) to assess protonation states under varying pH conditions .

Advanced Research Questions

Q. How can discrepancies between TDDFT-calculated and experimental ECD spectra of this compound be addressed in computational modeling?

Methodological Answer: Discrepancies arise from overestimated band intensities (e.g., at 186 nm) and errors in low-energy peak positions (e.g., 262 nm experimentally vs. 231.8 nm calculated). To improve accuracy:

Q. What mechanistic insights explain the stereochemical outcomes in hydride transfer reactions involving this compound?

Methodological Answer: Stereoselectivity in NADH-mimetic reductions (e.g., using chiral dihydropyridines) is governed by chirality transfer from the hydride donor. For example, (R)-configured donors yield (R)-methyl mandelate with ~66% optical purity. Mechanistic studies using deuterium isotope labeling and NMR analysis reveal a two-base catalytic mechanism in racemases, where α-hydrogen exchange occurs preferentially in the (S)-to-(R) direction .

Q. What strategies improve the accuracy of predicting electronic transitions in this compound using TDDFT?

Methodological Answer:

- Use hybrid functionals (e.g., CAM-B3LYP) with polarizable continuum model (PCM) solvation to better describe charge-transfer transitions.

- Incorporate vibronic coupling corrections to refine band shapes.

- Benchmark against experimental anisotropy spectra to validate assignments of π→π* and n→π* transitions .

Q. How do structural modifications (e.g., esterification) influence the optical activity of mandelic acid derivatives like this compound?

Methodological Answer: Replacing the hydroxyl group in mandelic acid with a methoxy group increases the compound’s lipophilicity and shifts ECD bands bathochromically. Comparative studies show that this compound’s ECD spectrum retains the aromatic π→π* transition profile of mandelic acid but exhibits reduced solvatochromism due to esterification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.